molecular formula C22H24N2O2S2 B431293 12,12-dimethyl-4-(2-methylphenyl)-5-(2-methylprop-2-enylsulfanyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one

12,12-dimethyl-4-(2-methylphenyl)-5-(2-methylprop-2-enylsulfanyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one

Cat. No.: B431293
M. Wt: 412.6g/mol
InChI Key: UPAGINMZMLAUEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,6-dimethyl-3-(2-methylphenyl)-2-[(2-methyl-2-propenyl)sulfanyl]-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one is a complex organic compound that belongs to the class of pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6-dimethyl-3-(2-methylphenyl)-2-[(2-methyl-2-propenyl)sulfanyl]-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one typically involves multi-step organic reactions. The starting materials often include substituted pyrimidines, thiophenes, and other aromatic compounds. Common synthetic routes may involve:

    Cyclization Reactions: Formation of the pyrano and thieno rings through cyclization reactions.

    Substitution Reactions: Introduction of the methylphenyl and methylpropenyl groups via substitution reactions.

    Sulfur Incorporation: Incorporation of sulfur atoms through thiolation reactions.

Industrial Production Methods

Industrial production of such complex compounds may involve:

    Batch Processing: Small-scale synthesis in laboratory settings.

    Continuous Flow Chemistry: Large-scale production using continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Various substitution reactions can introduce different functional groups into the compound.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology

In biological research, the compound may serve as a probe to study enzyme interactions and cellular pathways.

Medicine

Potential medicinal applications include its use as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

Industry

In the industrial sector, the compound may be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 6,6-dimethyl-3-(2-methylphenyl)-2-[(2-methyl-2-propenyl)sulfanyl]-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Pyrano[4’,3’4,5]thieno[2,3-d]pyrimidin-4-one Derivatives: Compounds with similar core structures but different substituents.

    Thieno[2,3-d]pyrimidines: Compounds with a thieno[2,3-d]pyrimidine core but lacking the pyrano ring.

Uniqueness

The uniqueness of 6,6-dimethyl-3-(2-methylphenyl)-2-[(2-methyl-2-propenyl)sulfanyl]-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one lies in its specific substituents and the combination of rings, which may confer unique biological activities and chemical properties.

Properties

Molecular Formula

C22H24N2O2S2

Molecular Weight

412.6g/mol

IUPAC Name

12,12-dimethyl-4-(2-methylphenyl)-5-(2-methylprop-2-enylsulfanyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one

InChI

InChI=1S/C22H24N2O2S2/c1-13(2)12-27-21-23-19-18(15-10-22(4,5)26-11-17(15)28-19)20(25)24(21)16-9-7-6-8-14(16)3/h6-9H,1,10-12H2,2-5H3

InChI Key

UPAGINMZMLAUEL-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1N2C(=O)C3=C(N=C2SCC(=C)C)SC4=C3CC(OC4)(C)C

Canonical SMILES

CC1=CC=CC=C1N2C(=O)C3=C(N=C2SCC(=C)C)SC4=C3CC(OC4)(C)C

Origin of Product

United States

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